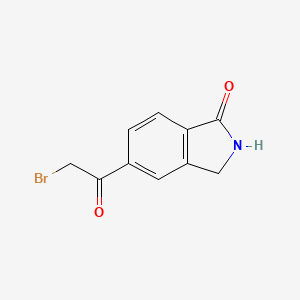
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one is a chemical compound that belongs to the class of organic compounds known as isoindolines. These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of a bromoacetyl group at the 5-position of the isoindoline ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one typically involves the bromination of an acetyl-substituted isoindoline precursor. One common method involves the reaction of 2,3-dihydroisoindol-1-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide and to prevent side reactions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives. For example, reaction with an amine can yield an amide derivative.
Reduction Reactions: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization Reactions: The compound can undergo intramolecular cyclization reactions to form fused ring systems, which are of interest in the synthesis of complex heterocyclic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine), and reducing agents (e.g., sodium borohydride).
Scientific Research Applications
5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Mechanism of Action
The mechanism of action of 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The bromoacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This can lead to changes in cellular signaling pathways and biological processes .
Comparison with Similar Compounds
Similar compounds to 5-(2-Bromoacetyl)-2,3-dihydroisoindol-1-one include:
2-Bromoacetylbenzofurans: These compounds have a benzofuran ring instead of an isoindoline ring and are used in the synthesis of heterocyclic compounds with potential biological activities.
3-(Bromoacetyl)coumarins: These compounds contain a coumarin ring and are known for their applications in the synthesis of bioactive heterocycles and fluorescent sensors.
The uniqueness of this compound lies in its isoindoline core structure, which imparts distinct chemical reactivity and biological properties compared to other bromoacetyl-substituted compounds.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
5-(2-bromoacetyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H8BrNO2/c11-4-9(13)6-1-2-8-7(3-6)5-12-10(8)14/h1-3H,4-5H2,(H,12,14) |
InChI Key |
LAMKOIUEPLOQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CBr)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)

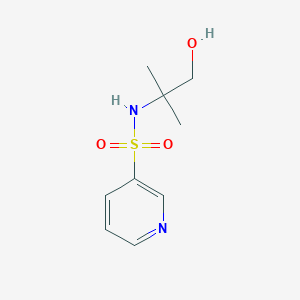

![Tert-butyl 4-chloro-6-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13878563.png)
![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)
![2-(4-Bromophenyl)furo[3,2-c]pyridine](/img/structure/B13878567.png)

![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)

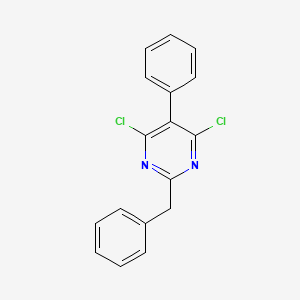
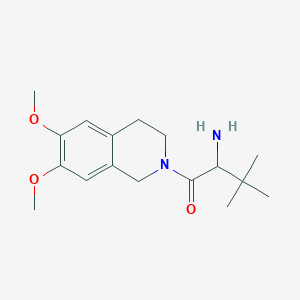
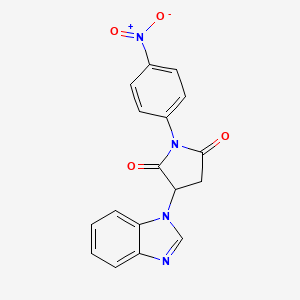
![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)
